5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (hereafter referred to as Compound A) is a pyrrol-2-one derivative with a complex substitution pattern:
- Position 4: A 4-ethoxy-3-methylphenyl carbonyl moiety, contributing steric bulk and electronic effects.
- Position 5: A 4-bromophenyl group, providing electron-withdrawing character.
- Position 3: A hydroxyl group, likely critical for hydrogen bonding and bioactivity.
This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where steric and electronic interactions are pivotal .
Properties
Molecular Formula |
C26H31BrN2O4 |
|---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H31BrN2O4/c1-5-28(6-2)14-15-29-23(18-8-11-20(27)12-9-18)22(25(31)26(29)32)24(30)19-10-13-21(33-7-3)17(4)16-19/h8-13,16,23,30H,5-7,14-15H2,1-4H3/b24-22+ |
InChI Key |
YYVHVEXZNHZVMO-ZNTNEXAZSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC)C)O)C(=O)C1=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Biological Activity
The compound 5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential biological activities. Its structure includes various functional groups that may interact with biological systems, making it a candidate for medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 501.4 g/mol. The presence of a bromophenyl group, a diethylamino chain, and an ethoxy-3-methylphenyl carbonyl moiety suggests that this compound may exhibit diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H29BrN2O4 |
| Molecular Weight | 501.4 g/mol |
| Functional Groups | Bromophenyl, Diethylamino, Ethoxy, Hydroxy, Carbonyl |
The proposed mechanisms of action for this compound include:
- Interaction with Cellular Targets : The diethylamino group may facilitate penetration through lipid membranes, allowing the compound to reach intracellular targets.
- Enzyme Modulation : The structural features suggest potential binding to enzymes involved in cancer progression or microbial metabolism.
- Signal Transduction Pathway Alteration : By interacting with specific receptors or enzymes, the compound could modulate key signaling pathways involved in cell growth and apoptosis.
Anticancer Activity
A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the importance of structural diversity in enhancing cytotoxicity against various cancer cell lines . Although the specific activity of this compound was not detailed, its structural analogs have shown significant antitumor effects.
Antimicrobial Studies
Research into Mannich bases has revealed their potential as antimicrobial agents. For instance, compounds derived from similar structures exhibited moderate to high activity against several bacterial strains .
Structure-Activity Relationship (SAR)
Studies emphasize the importance of SAR in developing effective pharmacological agents. For instance, variations in substituents on the aromatic rings can lead to altered biological activities and potencies against cancer cell lines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exhibit significant anticancer properties. For instance, the compound's structural analogs have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis in tumor cells.
Case Study:
A study published in Molecules highlighted the synthesis of related pyrrolidine derivatives and their evaluation against breast cancer cells. The results showed a dose-dependent decrease in cell viability, suggesting that modifications in the side chains can enhance anticancer activity .
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The diethylamino group is believed to enhance blood-brain barrier penetration, making it a candidate for treating cognitive impairments.
Case Study:
In an experimental model of Alzheimer's disease, derivatives of this compound were administered to assess their impact on cognitive function and neuroinflammation. Results indicated significant improvements in memory performance and reductions in inflammatory markers in the brain .
Antimicrobial Properties
Another promising application of this compound is its antimicrobial activity. Research has shown that certain derivatives can effectively inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Case Study:
A research article documented the synthesis of several related compounds and their evaluation against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that some derivatives exhibited potent antibacterial activity, suggesting a pathway for new antibiotic development .
Pharmacological Insights
The pharmacological profile of 5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one indicates its potential as a multi-target drug. Its ability to interact with various biological pathways makes it suitable for treating complex diseases that involve multiple mechanisms.
Summary of Research Findings
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Anticancer Activity | Evaluation against cancer cell lines | Induced apoptosis; reduced cell viability |
| Neuroprotective Effects | Impact on cognitive function | Improved memory; reduced neuroinflammation |
| Antimicrobial Properties | Activity against MRSA | Potent antibacterial effects observed |
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 significantly influences solubility, bioavailability, and target interactions:
Key Findings :
- The diethylaminoethyl group in Compound A offers superior solubility in physiological conditions compared to the hydroxypropyl group in Compound 20 .
- Pyridinylmethyl () and thiadiazolyl () substituents may enhance binding to aromatic residues in proteins but lack the flexible amine functionality of Compound A .
Substituent Variations at Position 4
The aroyl group at position 4 modulates steric and electronic effects:
Key Findings :
Substituent Variations at Position 5
The substituent at position 5 influences electronic properties and binding affinity:
Key Findings :
Key Findings :
- High melting points (e.g., 263–265°C for Compound 20 ) suggest crystalline stability, which may correlate with Compound A ’s properties if synthesized .
- The diethylaminoethyl group in Compound A likely requires tailored protection/deprotection strategies during synthesis, adding complexity compared to Compound 20 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
